![molecular formula C25H20FN3O2 B2995466 3-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline CAS No. 866809-72-5](/img/structure/B2995466.png)
3-(3,4-dimethoxyphenyl)-5-(4-fluorobenzyl)-5H-pyrazolo[4,3-c]quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound, also referred to as DPQ, is a novel fluorescent probe with a pyrazolo[4,3-c]quinoline core . It has been identified through structure-based screening and optimization .
Synthesis Analysis
The synthesis of this compound involves the use of the 3,4-dimethoxybenzyl group as a protective group for the thiol moiety . This increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation .Molecular Structure Analysis
The molecular structure of this compound is complex, with a pyrazolo[4,3-c]quinoline core . The conformation comparison between the crystal structure of free DPQ and its conformation with the c-MYC Pu22 G4 indicated that the fluorescence enhancement came from the induced fitting of DPQ to the G4 pocket .Chemical Reactions Analysis
The chemical reactions involved in the formation of this compound are complex and involve the use of a protective group for the thiol moiety . This group increases the solubility and stability of the precursor, but becomes cleaved off during monolayer formation .Physical And Chemical Properties Analysis
The compound is solid with a savoury, meat-like aroma . It is insoluble in water but soluble in non-polar solvents . The molecular weight is 371.43 and the chemical formula is C21H25NO5 .Scientific Research Applications
Synthesis and Structural Studies
Scientific research has extensively investigated the synthesis of quinoline derivatives due to their significant biological activities and potential applications in medicinal chemistry. One study discusses the synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines, which share structural similarities with the specified compound, demonstrating potent cytotoxic activities against cancer cell lines (Deady et al., 2003). Another study focuses on the synthesis of novel hexahydro-2H-pyrano[3,2-c]quinoline analogues derived from dibenzo[b,d]furan and 9-methyl-9H-carbazole, highlighting their antitubercular activity (Kantevari et al., 2011). These studies underline the importance of structural modifications in enhancing the biological efficacy of quinoline derivatives.
Photophysical Properties and Applications
Research on the photophysical properties of quinoline derivatives has led to the development of fluorescent materials for various applications. One study presents the photophysical properties of amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline, exploring their potential as molecular logic switches and indicating the impact of structural variations on solvatochromism and acidochromism (Uchacz et al., 2016). Another investigation explores the reversible quenching of fluorescence from a pyrazolo[3,4-b]quinoline derivative by protonation, offering insights into the dynamic and static quenching mechanisms and their applications in designing organic fluorescent materials (Mu et al., 2010).
Biological Activities and Potential Applications
The biological activities of quinoline derivatives have been a subject of intense research due to their potential pharmaceutical applications. Studies have shown that certain quinoline derivatives exhibit significant cytotoxic activity against various cancer cell lines, highlighting their potential as anticancer agents. For instance, the carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrated potent cytotoxicity, suggesting their use as therapeutic agents in cancer treatment (Deady et al., 2003). Furthermore, hexahydro-2H-pyrano[3,2-c]quinoline analogues have been evaluated for their antitubercular activity, showing promising results against Mycobacterium tuberculosis (Kantevari et al., 2011).
Mechanism of Action
Future Directions
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O2/c1-30-22-12-9-17(13-23(22)31-2)24-20-15-29(14-16-7-10-18(26)11-8-16)21-6-4-3-5-19(21)25(20)28-27-24/h3-13,15H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWNFTKNPWUMTFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C3C2=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-Dimethoxyphenyl)-5-[(4-fluorophenyl)methyl]pyrazolo[4,3-c]quinoline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

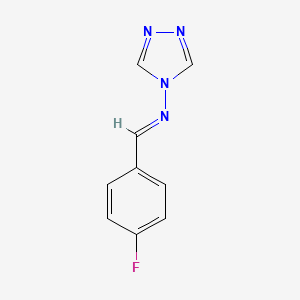
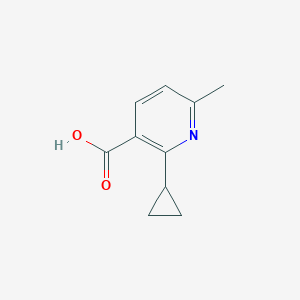

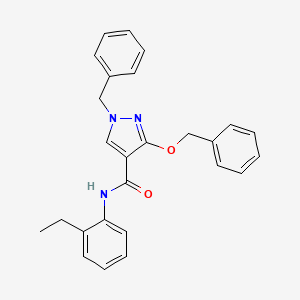

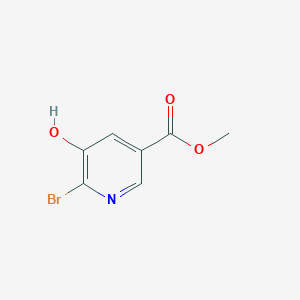
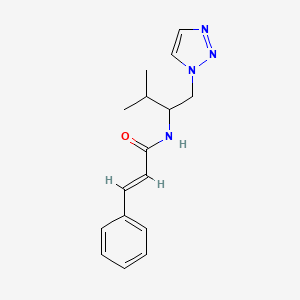
![7-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-2,3-dihydro-1H-cyclopenta[c]chromen-4-one](/img/structure/B2995395.png)
![2-(2-Fluorobenzyl)-6-phenylimidazo[2,1-b][1,3]thiazole](/img/structure/B2995397.png)
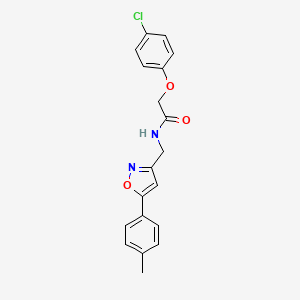
![Tert-butyl N-[1-(6-bromopyridine-3-carbonyl)piperidin-4-yl]carbamate](/img/structure/B2995400.png)
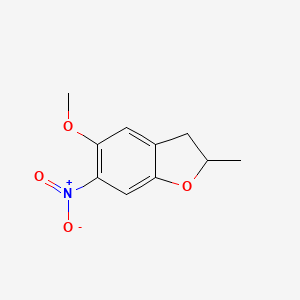
![5-Methyl-2-(2-methylbenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2995403.png)
